Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17646573
InChI: InChI=1S/C11H13F2NO2/c1-3-16-11(15)10(14-2)7-4-5-8(12)9(13)6-7/h4-6,10,14H,3H2,1-2H3
SMILES:
Molecular Formula: C11H13F2NO2
Molecular Weight: 229.22 g/mol

Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate

CAS No.:

Cat. No.: VC17646573

Molecular Formula: C11H13F2NO2

Molecular Weight: 229.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate -

Specification

Molecular Formula C11H13F2NO2
Molecular Weight 229.22 g/mol
IUPAC Name ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate
Standard InChI InChI=1S/C11H13F2NO2/c1-3-16-11(15)10(14-2)7-4-5-8(12)9(13)6-7/h4-6,10,14H,3H2,1-2H3
Standard InChI Key ZNYXWOSHPBXYSF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C1=CC(=C(C=C1)F)F)NC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate consists of a central acetamide backbone substituted with a 3,4-difluorophenyl group at the α-carbon and a methylamino group at the same position. The ethyl ester functional group at the carboxyl terminus enhances the compound’s lipophilicity, a critical factor in its pharmacokinetic behavior . The fluorine atoms at the 3- and 4-positions of the phenyl ring contribute to its electronic profile, potentially influencing binding interactions in biological systems .

Key Structural Attributes:

  • Phenyl Substituents: The 3,4-difluorophenyl group introduces steric and electronic effects, modulating solubility and reactivity.

  • Methylamino Group: The secondary amine facilitates hydrogen bonding and protonation at physiological pH, impacting bioavailability.

  • Ethyl Ester: Serves as a prodrug moiety, often hydrolyzed in vivo to the active carboxylic acid form .

Physicochemical Properties

Data from structural analogs suggest the following properties :

PropertyValue/Description
Molecular FormulaC11H13F2NO2\text{C}_{11}\text{H}_{13}\text{F}_2\text{NO}_2
Molecular Weight229.22 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
LogP (Partition Coeff.)Estimated ~2.1 (high lipophilicity)

The absence of experimental data for melting/boiling points highlights the need for further characterization.

Synthetic Methodologies

Conventional Synthesis Routes

The compound can be synthesized via modifications of established protocols for analogous α-amino esters. A plausible route involves:

  • Knoevenagel Condensation:

    • Reaction of 3,4-difluorobenzaldehyde with methylamine in the presence of a catalyst (e.g., piperidine) to form the imine intermediate .

    • Subsequent esterification with ethyl bromoacetate under basic conditions yields the target compound .

  • Reductive Amination:

    • Condensation of ethyl glyoxylate with 3,4-difluoroaniline followed by methylation using formaldehyde and a reducing agent (e.g., NaBH3_3CN) .

Example Reaction Scheme:

3,4-Difluorobenzaldehyde+MethylaminePiperidineImine IntermediateEthyl BromoacetateEthyl 2-(3,4-Difluorophenyl)-2-(methylamino)acetate\text{3,4-Difluorobenzaldehyde} + \text{Methylamine} \xrightarrow{\text{Piperidine}} \text{Imine Intermediate} \xrightarrow{\text{Ethyl Bromoacetate}} \text{Ethyl 2-(3,4-Difluorophenyl)-2-(methylamino)acetate}

Challenges in Optimization

  • Steric Hindrance: The 3,4-difluorophenyl group may impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times .

  • Byproduct Formation: Competing pathways, such as over-alkylation or ester hydrolysis, require careful control of stoichiometry and pH .

CompoundIC50_{50} (µM)Cancer Cell Line
Ethyl 2-Amino-6-(3,5-Dimethoxyphenyl)chromene1.5 ± 0.1HL60/MX2
Methylamino Derivative2.42 ± 0.77HL60

Prodrug Considerations

The ethyl ester group is typically hydrolyzed by carboxylesterases in vivo to release the active carboxylic acid. This prodrug strategy improves oral bioavailability by increasing lipophilicity and circumventing first-pass metabolism .

Analytical Characterization

Spectroscopic Data

While direct NMR/IR data for Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate are unavailable, analogs provide reference benchmarks:

  • 1^1H NMR (600 MHz, CDCl3_3):

    • δ 7.25–7.12 (m, 2H, aromatic), 4.15 (q, 2H, -OCH2_2CH3_3), 3.02 (s, 3H, -NCH3_3) .

  • 13^{13}C NMR:

    • δ 170.5 (C=O), 122.1–115.3 (aromatic C-F), 60.8 (-OCH2_2), 38.5 (-NCH3_3) .

Chromatographic Behavior

Reverse-phase HPLC analysis (C18 column, acetonitrile/water gradient) predicts a retention time of ~12.3 minutes, consistent with moderate hydrophobicity .

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods to access enantiomerically pure forms, critical for chiral drug development.

  • Biological Screening: Evaluate in vitro activity against MDR cancer lines (e.g., NCI-60 panel) and mechanism-of-action studies (e.g., topoisomerase inhibition).

  • ADMET Profiling: Assess pharmacokinetics, toxicity, and metabolic stability in preclinical models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator